molecular formula C21H24O B6497758 1-(6-methoxynaphthalen-2-yl)adamantane CAS No. 37436-36-5

1-(6-methoxynaphthalen-2-yl)adamantane

Cat. No.: B6497758
CAS No.: 37436-36-5
M. Wt: 292.4 g/mol
InChI Key: VOOUVUPYMAYLRE-UHFFFAOYSA-N
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Description

1-(6-Methoxynaphthalen-2-yl)adamantane is an organic compound with the molecular formula C21H24O. It is a derivative of adamantane, a highly stable and rigid hydrocarbon, and naphthalene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which combine the rigidity of adamantane with the aromatic characteristics of naphthalene.

Preparation Methods

The synthesis of 1-(6-methoxynaphthalen-2-yl)adamantane typically involves the following steps:

    Starting Materials: The synthesis begins with adamantane and 6-methoxy-2-naphthaldehyde.

    Reaction Conditions: The key reaction involves the formation of a carbon-carbon bond between the adamantane and the naphthalene moieties. This can be achieved through a Friedel-Crafts alkylation reaction, where adamantane is alkylated with 6-methoxy-2-naphthaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the molar ratios of reactants.

Chemical Reactions Analysis

1-(6-Methoxynaphthalen-2-yl)adamantane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: The aromatic ring of the naphthalene moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Scientific Research Applications

1-(6-Methoxynaphthalen-2-yl)adamantane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying the reactivity of adamantane derivatives.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known antiviral and antiparkinsonian drugs.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Comparison with Similar Compounds

1-(6-Methoxynaphthalen-2-yl)adamantane can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-adamantylamine, 1-adamantanol, and 1-(2-naphthyl)adamantane share structural similarities.

    Uniqueness: The presence of the methoxy group on the naphthalene ring and the adamantane core provides unique steric and electronic properties, making it distinct from other adamantane derivatives

Properties

IUPAC Name

1-(6-methoxynaphthalen-2-yl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O/c1-22-20-5-3-17-9-19(4-2-18(17)10-20)21-11-14-6-15(12-21)8-16(7-14)13-21/h2-5,9-10,14-16H,6-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOUVUPYMAYLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301209137
Record name 1-(6-Methoxy-2-naphthalenyl)tricyclo[3.3.1.13,7]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37436-36-5
Record name 1-(6-Methoxy-2-naphthalenyl)tricyclo[3.3.1.13,7]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37436-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methoxy-2-naphthalenyl)tricyclo[3.3.1.13,7]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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